molecular formula C15H14BrN3O B11110183 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11110183
M. Wt: 332.19 g/mol
InChI Key: ZIKKOPULQCJPQF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-bromoacetophenone with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular pathways, resulting in the desired biological effect. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
  • 2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
  • 2-(4-Fluorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Uniqueness

2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

2-(4-bromophenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H14BrN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-4-6-11(16)7-5-10/h4-8,18H,3H2,1-2H3

InChI Key

ZIKKOPULQCJPQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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